S-p-Tolylmercapturic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

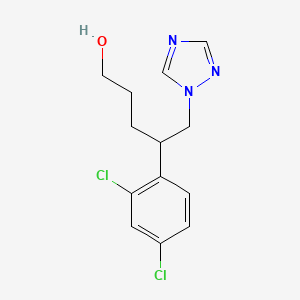

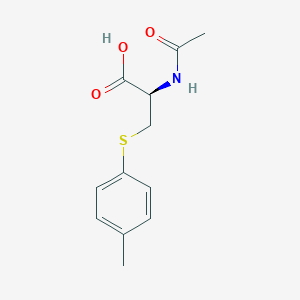

S-p-Tolylmercapturic Acid: is a mercapturic acid derivative formed from the conjugation of toluene with glutathione. It is an important biomarker for toluene exposure, often detected in the urine of individuals exposed to this solvent. The compound is part of the detoxification pathway of aromatic hydrocarbons, which are widely used in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-p-Tolylmercapturic Acid can be synthesized through the sulfa-Michael addition reaction. This involves adding thiophenols to a mixture of methyl 2-acetamidoacrylate, potassium carbonate, and a phase transfer catalyst such as Aliquat 336. The initial synthon, methyl 2-acetamidoacrylate, is isolated in a quasi-quantitative yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions.

Análisis De Reacciones Químicas

Types of Reactions: S-p-Tolylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the conjugation of toluene with glutathione, which involves the oxidation of toluene to form reactive intermediates that subsequently react with glutathione .

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 enzymes catalyze the oxidation of toluene, forming reactive intermediates.

Substitution: The reactive intermediates formed during oxidation react with glutathione to produce this compound.

Major Products: The major product formed from these reactions is this compound itself, which is excreted in the urine as a biomarker for toluene exposure .

Aplicaciones Científicas De Investigación

Chemistry: S-p-Tolylmercapturic Acid is used as a biomarker to study the metabolism of toluene and other aromatic hydrocarbons. It helps in understanding the detoxification pathways and the role of glutathione in these processes .

Biology and Medicine: In biological and medical research, this compound is used to monitor exposure to toluene in occupational settings. It serves as a diagnostic tool to assess the internal exposure levels of individuals working with toluene .

Industry: In industrial applications, this compound is used to develop sensitive analytical methods for biomonitoring occupational exposure to toluene and other aromatic hydrocarbons .

Mecanismo De Acción

S-p-Tolylmercapturic Acid is formed through the detoxification pathway involving glutathione. The process begins with the oxidation of toluene by cytochrome P-450 enzymes, forming reactive intermediates. These intermediates react with glutathione to produce this compound. The compound is then excreted in the urine, reflecting the internal exposure to toluene .

Comparación Con Compuestos Similares

S-Benzylmercapturic Acid: Formed from the conjugation of benzyl alcohol with glutathione.

S-p-Toluylmercapturic Acid: Another isomer formed from the conjugation of toluene with glutathione.

Uniqueness: S-p-Tolylmercapturic Acid is unique due to its specific formation from the aromatic ring oxidation of toluene, whereas other similar compounds may form through side-chain oxidation or different aromatic hydrocarbons .

Propiedades

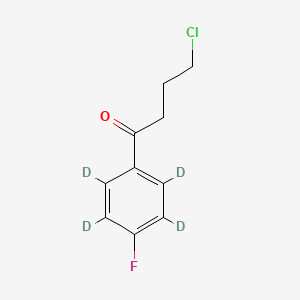

Fórmula molecular |

C12H15NO3S |

|---|---|

Peso molecular |

253.32 g/mol |

Nombre IUPAC |

(2R)-2-acetamido-3-(4-methylphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |

Clave InChI |

BLXYZSPVHHRSAK-NSHDSACASA-N |

SMILES isomérico |

CC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C |

SMILES canónico |

CC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)